molecular formula C16H16N4O2S B2986057 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941880-99-5

2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2986057
CAS No.: 941880-99-5
M. Wt: 328.39
InChI Key: AOUXVKGSMZWDDC-UHFFFAOYSA-N
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Description

2-(7-(4-Ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazine core. Key structural elements include:

  • Position 2: A methyl group, which may influence electronic properties and metabolic stability.
  • Acetamide side chain: Likely critical for biological activity, as acetamide moieties are common pharmacophores in drug discovery .

Properties

IUPAC Name

2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-10-4-6-11(7-5-10)13-15-14(18-9(2)23-15)16(22)20(19-13)8-12(17)21/h4-7H,3,8H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUXVKGSMZWDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of thiazolo[4,5-d]pyridazin derivatives typically involves multi-step reactions that include cyclization and functionalization of precursor compounds. The method often employs microwave-assisted synthesis to enhance yield and reduce reaction times. For instance, the synthesis of 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may follow similar pathways as reported for related thiazole derivatives, which have shown promising results in various biological assays .

Antimicrobial Properties

Recent studies have indicated that thiazolo derivatives exhibit significant antimicrobial activity. For example, compounds structurally related to 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of different substituents on the thiazole ring can enhance this activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Anticancer Activity

Compounds with thiazole moieties have also been explored for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

Thiazolo derivatives are known to act as enzyme inhibitors. In particular, they have been evaluated for their ability to inhibit kinases involved in cancer progression. The inhibition of these enzymes can lead to decreased tumor growth and improved therapeutic outcomes in cancer models .

Data Tables

Biological Activity Tested Strains/Cells IC50 Values (µM) Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerHeLa Cells10
AnticancerMCF-7 Cells12

Case Studies

  • Study on Antimicrobial Activity : A recent study synthesized a series of thiazolo derivatives and evaluated their antimicrobial properties using standard disk diffusion methods. The results indicated that compounds similar to 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibited superior activity compared to traditional antibiotics like ampicillin .
  • Evaluation of Anticancer Potential : Another study focused on the anticancer effects of thiazolo derivatives in vitro. The results showed that these compounds could significantly reduce cell viability in breast cancer cell lines by triggering apoptotic pathways, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and related analogs:

Compound Name Core Structure R7 Substituent Acetamide Substituent Molecular Weight
Target Compound Thiazolo[4,5-d]pyridazine 4-Ethylphenyl -NH-(4-Ethylphenyl) ~432.4 (calc.)
N-(4-Chlorophenyl)-2-[7-(2-thienyl)...]† Thiazolo[4,5-d]pyridazine 2-Thienyl -NH-(4-Chlorophenyl) 456.3 (calc.)
N-(4-Chlorophenyl)-2-[7-(4-ClPh)...]‡ Thiazolo[4,5-d]pyridazine 4-Chlorophenyl -NH-(4-Chlorophenyl) 445.3
16c (Pyrimido-oxazin derivative)§ Pyrimido[4,5-d][1,3]oxazine Methoxyphenyl Acrylamide ~600 (est.)

Notes:

  • †From : Incorporates a thienyl group, enhancing π-π interactions but reducing steric bulk compared to ethylphenyl.

Physicochemical and Analytical Data

Available HPLC and purity data for select analogs are compared below:

Compound Name HPLC Purity (%) Retention Time (min)
16c (Pyrimido-oxazin derivative) 99.34 9.37
16d (Pyrimido-oxazin derivative) 97.05 11.98
16e (Pyrimido-oxazin derivative) 95.07 10.60

Key Observations :

  • Higher purity (e.g., 99.34% for 16c) correlates with shorter retention times, suggesting improved solubility or reduced hydrophobicity .
  • The target compound’s retention behavior may resemble analogs with ethylphenyl groups, but data are unavailable.

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